N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, and an acetamide moiety attached to a fluorophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Dimethyl and Pyrrolidinyl Groups: The dimethyl and pyrrolidinyl groups are introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Fluorophenyl Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with 4-fluorophenyl acetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.
Quality Control: Rigorous testing and validation to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes or Receptors: Modulating their activity.
Inhibiting or Activating Signaling Pathways: Affecting cellular processes.
Interfering with DNA or RNA: Altering gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A cationic surfactant used as a disinfectant.
Bis(2-ethylhexyl) Terephthalate: A plasticizer with similar structural features.
Uniqueness
N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-12-17(13(2)21-18(20-12)23-9-3-4-10-23)22-16(24)11-14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDZCMQSUMFESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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